molecular formula C8H16ClNO2 B1522109 N-(2-butoxyethyl)-2-chloroacetamide CAS No. 1193387-64-2

N-(2-butoxyethyl)-2-chloroacetamide

Cat. No.: B1522109
CAS No.: 1193387-64-2
M. Wt: 193.67 g/mol
InChI Key: PUFYPMPHTLDFEF-UHFFFAOYSA-N
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Description

N-(2-butoxyethyl)-2-chloroacetamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxyethyl group attached to a chloroacetamide moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-butoxyethanol and chloroacetic acid.

  • Reaction Conditions: The reaction involves the esterification of 2-butoxyethanol with chloroacetic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

  • Purification: The resulting product is purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained under controlled conditions until the reaction is complete.

  • Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the chloroacetamide group into an amine group.

  • Substitution: Substitution reactions can occur at the chloroacetamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-butoxyethyl)-2-chloroacetamide is used as an intermediate in the synthesis of other chemical compounds. Biology: Medicine: It may be explored for its therapeutic properties, such as in the development of new drugs. Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-butoxyethyl)-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • 2-Butoxyethanol: A closely related compound with similar chemical properties.

  • 2-Chloroacetamide: Another compound with a similar chloroacetamide group.

  • N-(2-hydroxyethyl)-2-chloroacetamide: A compound with a hydroxyethyl group instead of a butoxyethyl group.

Uniqueness: N-(2-butoxyethyl)-2-chloroacetamide is unique due to its specific combination of the butoxyethyl group and the chloroacetamide group, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-(2-butoxyethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-2-3-5-12-6-4-10-8(11)7-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYPMPHTLDFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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